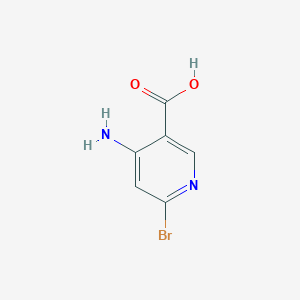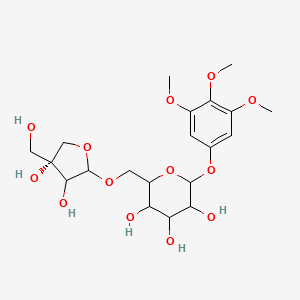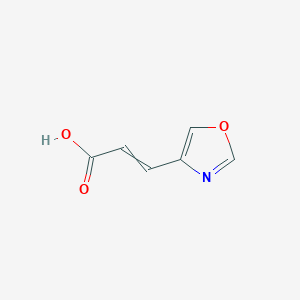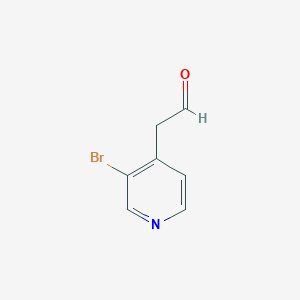
4-Amino-6-bromonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-bromonicotinic acid: is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 4-position and a bromine atom at the 6-position on the pyridine ring. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromonicotinic acid typically involves the bromination of 2-aminonicotinonitrile, followed by condensation, cyclization, and Dimroth rearrangement . The process can be enhanced using microwave irradiation, which improves yields and reduces the formation of undesirable by-products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . The compound is often synthesized in bulk for research purposes, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Condensation Reactions: The amino group can participate in condensation reactions to form amides or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Condensation Reactions: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Condensation Products: Amides or other nitrogen-containing compounds.
Scientific Research Applications
4-Amino-6-bromonicotinic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including neuropsychotropic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromonicotinic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets and pathways. The amino and bromine substituents on the pyridine ring may influence its binding affinity and activity towards various biological targets .
Comparison with Similar Compounds
6-Bromonicotinic Acid: A closely related compound with a bromine atom at the 6-position but lacking the amino group.
5-Bromonicotinic Acid: Another derivative with the bromine atom at the 5-position.
Nicotinic Acid: The parent compound without any substituents.
Uniqueness: 4-Amino-6-bromonicotinic acid is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This dual substitution can significantly alter its chemical reactivity and biological activity compared to other nicotinic acid derivatives .
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4-amino-6-bromopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
InChI Key |
MSSSZKVDPUMGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)


![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12437121.png)

![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)

